3-Fluoropropyl methanesulfonate

Catalog No.
S751519
CAS No.
372-04-3
M.F
C4H9FO3S
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoropropyl methanesulfonate

CAS Number

372-04-3

Product Name

3-Fluoropropyl methanesulfonate

IUPAC Name

3-fluoropropyl methanesulfonate

Molecular Formula

C4H9FO3S

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C4H9FO3S/c1-9(6,7)8-4-2-3-5/h2-4H2,1H3

InChI Key

NCTJTTYHDNOOEM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCCCF

Canonical SMILES

CS(=O)(=O)OCCCF

The exact mass of the compound 3-Fluoropropyl methanesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluoropropyl methanesulfonate (CAS 372-04-3) is a bifunctional aliphatic reagent primarily utilized for the introduction of the 3-fluoropropyl moiety in advanced organic synthesis, radiopharmaceutical precursor development, and electrolyte formulation. Functioning as a highly efficient electrophile, it leverages the excellent leaving-group ability of the methanesulfonate (mesylate) anion to drive nucleophilic substitution reactions. Unlike low-molecular-weight fluorinated halides, this mesylate is a bench-stable, high-boiling liquid (BP 256.5 °C) that facilitates high-temperature alkylations without the need for pressurized reactors. Its predictable reactivity profile and ease of handling make it a critical building block for scaling up the synthesis of active pharmaceutical ingredients, diagnostic standards, and functional materials, offering a clear operational advantage over volatile bromides .

Substituting 3-fluoropropyl methanesulfonate with generic alternatives like 1-bromo-3-fluoropropane or 3-fluoropropyl p-toluenesulfonate frequently compromises process efficiency and yield. 1-Bromo-3-fluoropropane is highly volatile (BP 99–101 °C) and flammable, leading to significant reagent loss during standard high-temperature alkylations unless specialized sealed equipment is used. Furthermore, the bromide ion is a weaker leaving group than the mesylate, often requiring longer reaction times or harsher basic conditions that can degrade sensitive substrates. Conversely, while 3-fluoropropyl p-toluenesulfonate offers similar thermal stability, its higher molecular weight reduces atom economy, and the resulting lipophilic tosylate byproduct complicates aqueous purification compared to the highly water-soluble methanesulfonate anion. Attempting to use the highly reactive triflate analog introduces severe moisture sensitivity, demanding strict anhydrous handling that complicates routine manufacturing and procurement .

Superior High-Temperature Retention vs. Fluorinated Bromides

In industrial and laboratory alkylations requiring elevated temperatures (e.g., 100–120 °C in DMF or DMSO), reagent volatility directly impacts yield and stoichiometry. 3-Fluoropropyl methanesulfonate exhibits a boiling point of 256.5 °C, allowing it to remain fully in the liquid phase under standard reflux conditions. In contrast, the common substitute 1-bromo-3-fluoropropane boils at 99–101 °C, leading to rapid vaporization and reagent depletion unless a large stoichiometric excess or pressurized reactor is employed .

Evidence DimensionBoiling point and thermal retention
Target Compound Data256.5 °C (allows open-flask high-temp alkylation)
Comparator Or Baseline1-Bromo-3-fluoropropane (99–101 °C)
Quantified Difference>150 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg) handling

Enables the use of standard glass reactors for high-temperature syntheses without the cost and safety risks of pressurized equipment or massive reagent excess.

Improved Atom Economy and Purification vs. Tosylate Analogs

When selecting an alkyl sulfonate for process-scale fluoropropylation, the mass contribution of the leaving group affects both procurement efficiency and downstream purification. 3-Fluoropropyl methanesulfonate has a molecular weight of 156.18 g/mol, whereas 3-fluoropropyl p-toluenesulfonate has a molecular weight of 232.27 g/mol . This results in a ~33% improvement in atom economy for the mesylate. Additionally, the methanesulfonic acid byproduct generated during the reaction is highly polar and easily removed via simple aqueous washing, whereas the heavier, more lipophilic p-toluenesulfonic acid byproduct often requires more rigorous chromatographic separation or extended solvent extraction.

Evidence DimensionLeaving group mass and atom economy
Target Compound DataMW 156.18 g/mol (Mesylate leaving group)
Comparator Or Baseline3-Fluoropropyl p-toluenesulfonate (MW 232.27 g/mol)
Quantified Difference~33% lower molecular weight per reactive equivalent
ConditionsStoichiometric calculation and standard aqueous extraction protocols

Reduces the mass of reagent required per batch and simplifies downstream purification, lowering overall production costs and solvent waste.

Enhanced Alkylation Kinetics vs. Alkyl Bromides

The methanesulfonate group is a substantially better leaving group than the bromide ion in aliphatic nucleophilic substitution reactions due to the superior resonance stabilization of the sulfonate anion. In the synthesis of complex N-alkylated radiopharmaceutical standards (such as F-γ-T-3 or xanthine derivatives), using 3-fluoropropyl methanesulfonate typically achieves target yields of 60% or higher under milder conditions and shorter reaction times[REFS-1, REFS-2]. Substituting with 1-bromo-3-fluoropropane often results in sluggish kinetics, requiring the addition of expensive iodide catalysts (Finkelstein conditions) or prolonged heating that increases the formation of degradation byproducts.

Evidence DimensionLeaving group ability and reaction efficiency
Target Compound DataMesylate (rapid SN2, ~61% yield in complex scaffold alkylation)
Comparator Or BaselineBromide (slower SN2, often requires NaI/KI catalysis)
Quantified DifferenceElimination of the need for halide-exchange catalysts
ConditionsN-alkylation of hindered secondary amines/alcohols in polar aprotic solvents

Shortens reaction cycle times and eliminates the need for auxiliary catalysts, directly improving the throughput of API intermediate synthesis.

Bench Stability and Handling vs. Trifluoromethanesulfonates

While trifluoromethanesulfonate (triflate) derivatives are exceptionally reactive alkylating agents, they are notoriously sensitive to ambient moisture, rapidly hydrolyzing to the corresponding alcohol and triflic acid. 3-Fluoropropyl methanesulfonate strikes an optimal balance, providing high electrophilic reactivity while remaining stable enough for standard benchtop handling and extended storage under inert atmosphere (2-8 °C). This stability avoids the stringent glovebox requirements and rapid degradation issues associated with 3-fluoropropyl triflate, ensuring consistent batch-to-batch reproducibility in procurement.

Evidence DimensionMoisture stability and handling requirements
Target Compound DataBench-stable under standard inert storage
Comparator Or Baseline3-Fluoropropyl triflate (highly moisture-sensitive, rapid hydrolysis)
Quantified DifferenceAvoidance of glovebox/Schlenk line handling for routine transfers
ConditionsStandard laboratory or pilot-plant reagent dispensing

Lowers the barrier to operational use by eliminating the need for specialized anhydrous transfer equipment, reducing handling errors and reagent spoilage.

Synthesis of Cold Standards for PET Imaging

Ideal for the N-alkylation of complex scaffolds (e.g., xanthines, benzovesamicol analogs) to generate non-radioactive 19F reference standards, where its high boiling point and excellent leaving group ability ensure high yields without degrading sensitive precursors[REFS-1, REFS-2].

Pharmaceutical Intermediate Manufacturing

Used to introduce the 3-fluoropropyl pharmacophore into drug candidates, where its superior atom economy and easy aqueous workup compared to tosylates streamline process-scale purification and reduce solvent waste[1].

Flow Chemistry Alkylations

Highly suitable for continuous flow setups due to its liquid state at room temperature and high thermal stability, avoiding the volatility issues of bromides and the precipitation risks of solid tosylates [2].

Battery Electrolyte Additive Development

Employed as a stable, fluorinated building block in the synthesis of novel electrolyte solvents and SEI-forming additives, where precise control over the leaving group is required to avoid halide contamination [1].

XLogP3

0.4

Other CAS

372-04-3

Wikipedia

3-Fluoropropyl methanesulfonate

Dates

Last modified: 08-15-2023

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